4-methoxy-3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide
Overview
Description
4-methoxy-3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with an amine. For example, 4-methoxy-3-methylbenzoyl chloride can react with 2-methyl-6-(propan-2-yl)aniline under basic conditions to form the desired benzamide.
Substitution Reactions: The introduction of the methoxy and methyl groups can be achieved through electrophilic aromatic substitution reactions. For instance, methoxylation can be performed using methanol in the presence of a strong acid catalyst, while methylation can be achieved using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide.
Reduction: Formation of 4-methoxy-3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]benzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
4-methoxy-3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-methylbenzamide: Lacks the isopropyl group, resulting in different chemical and biological properties.
N-[2-methyl-6-(propan-2-yl)phenyl]benzamide: Lacks the methoxy and methyl groups, leading to variations in reactivity and applications.
4-methoxy-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide: Lacks the 3-methyl group, affecting its overall properties.
Uniqueness
4-methoxy-3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical reactivity and potential applications. The presence of methoxy, methyl, and isopropyl groups contributes to its unique properties and makes it a valuable compound for various scientific and industrial purposes.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(2-methyl-6-propan-2-ylphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-12(2)16-8-6-7-13(3)18(16)20-19(21)15-9-10-17(22-5)14(4)11-15/h6-12H,1-5H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBBINVLIAXUCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=C(C=C2)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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